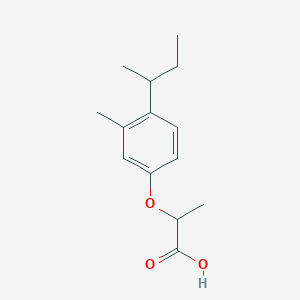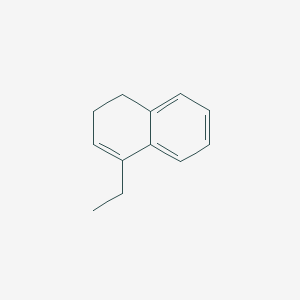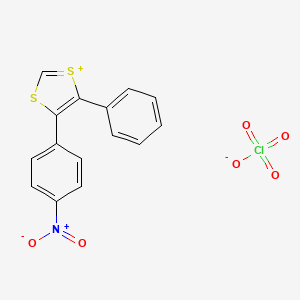![molecular formula C15H30O4 B14354055 2-({[1-Methoxy-3-(octyloxy)propan-2-YL]oxy}methyl)oxirane CAS No. 93177-41-4](/img/structure/B14354055.png)
2-({[1-Methoxy-3-(octyloxy)propan-2-YL]oxy}methyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[1-Methoxy-3-(octyloxy)propan-2-yl]oxy}methyl)oxirane is an organic compound with the molecular formula C14H28O4. It is a member of the oxirane family, characterized by the presence of an epoxide group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-Methoxy-3-(octyloxy)propan-2-yl]oxy}methyl)oxirane typically involves the reaction of 1-methoxy-3-(octyloxy)propan-2-ol with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst like sodium tungstate. The reaction is usually carried out under mild conditions to avoid side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and reduce the production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-({[1-Methoxy-3-(octyloxy)propan-2-yl]oxy}methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the epoxide group can yield alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols or other oxygenated derivatives.
Reduction: Alcohols.
Substitution: Functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-({[1-Methoxy-3-(octyloxy)propan-2-yl]oxy}methyl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2-({[1-Methoxy-3-(octyloxy)propan-2-yl]oxy}methyl)oxirane involves the reactivity of the epoxide group. The epoxide ring is highly strained and can readily react with nucleophiles, leading to ring-opening reactions. These reactions can modify biological molecules or synthetic polymers, imparting new properties and functionalities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxirane, [(2-propenyloxy)methyl]-: Another epoxide compound with similar reactivity but different substituents.
1-Propene, 3-methoxy-2-methyl-: A related compound with a different alkoxy group.
1-Methoxy-3-phenylamino-propan-2-ol: A compound with a similar backbone but different functional groups.
Uniqueness
2-({[1-Methoxy-3-(octyloxy)propan-2-yl]oxy}methyl)oxirane is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both methoxy and octyloxy groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Propriétés
Numéro CAS |
93177-41-4 |
|---|---|
Formule moléculaire |
C15H30O4 |
Poids moléculaire |
274.40 g/mol |
Nom IUPAC |
2-[(1-methoxy-3-octoxypropan-2-yl)oxymethyl]oxirane |
InChI |
InChI=1S/C15H30O4/c1-3-4-5-6-7-8-9-17-11-14(10-16-2)18-12-15-13-19-15/h14-15H,3-13H2,1-2H3 |
Clé InChI |
WSBHQWGADRFRJT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOCC(COC)OCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]-](/img/structure/B14353974.png)
![[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate](/img/structure/B14353975.png)
![1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one](/img/structure/B14353979.png)
![(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine](/img/structure/B14353991.png)
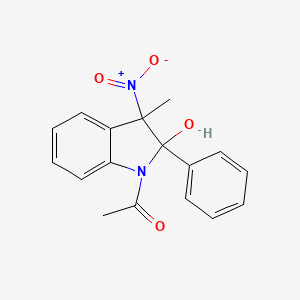
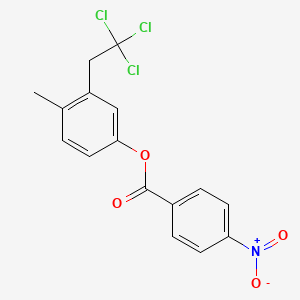
phosphanium perchlorate](/img/structure/B14354021.png)
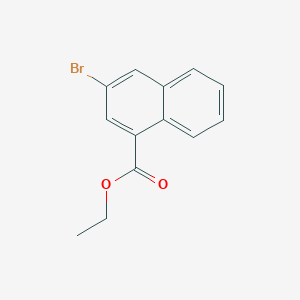
![2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid](/img/structure/B14354031.png)
![4-[4-(Difluoromethoxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14354036.png)
![8-Hydroxy-3-methoxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14354045.png)
